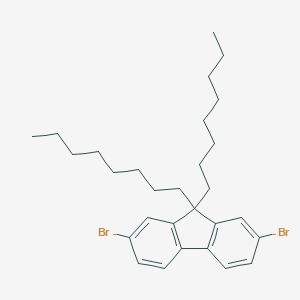
9,9-Dioctyl-2,7-dibromofluorene
Cat. No. B031703
Key on ui cas rn:
198964-46-4
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07135242B2
Procedure details


Under a nitrogen gas atmosphere, 289 mg (0.235 mmol) of butylphenylsilane (compound 14), 750 mg (1.17 mmol) of 9,9-dioctylfluorene with boron structures introduced onto the 2 and 7 positions, 515 mg (0.935 mmol) of 2,7-dibromo-9,9-dioctylfluorene, 2.22 g (16.1 mmol) of potassium carbonate, 15 ml of THF and 8 ml of distilled water were added to a 100 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 60° C. After the dissolution of the substrate was confirmed, one full spatula of tetrakis(triphenylphosphine)palladium was added, and the mixture was heated and agitated for approximately 48 hours. When toluene was added following cooling and the solvent was distilled away as far as possible, a high-viscosity substance was obtained.
Name
butylphenylsilane
Quantity
289 mg
Type
reactant
Reaction Step One

Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
C([SiH2]C1C=CC=CC=1)CCC.C([C:20]1(CCCCCCCC)[C:32]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)CCCCCCC.[B].BrC1C=CC2C3C(=CC(Br)=CC=3)C(CCCCCCCC)(CCCCCCCC)C=2C=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1.O.C1COCC1>[CH:22]1[C:21]2[CH2:20][C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:4.5.6,^1:82,84,103,122|
|
Inputs


Step One
|
Name
|
butylphenylsilane
|
|
Quantity
|
289 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SiH2]C1=CC=CC=C1
|
|
Name
|
compound 14
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SiH2]C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[B]
|
|
Name
|
|
|
Quantity
|
515 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
2.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
agitated for approximately 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to a 100 ml three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After the dissolution of the substrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
following cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away as far as possible, a high-viscosity substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

